molecular formula C9H7NO5 B11893840 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B11893840
M. Wt: 209.16 g/mol
InChI Key: ULOQNEJBWLIGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is a chemically novel indanone derivative designed for advanced research applications. The indanone scaffold is a privileged structure in medicinal chemistry, notably forming the core of the acetylcholinesterase inhibitor Donepezil, a standard treatment for Alzheimer's disease . This specific compound is functionally characterized by its 5,6-dihydroxy motif, which is associated with potent antioxidant and radical scavenging capabilities, and a 7-nitro group, a strong electron-withdrawing substituent that can significantly influence a molecule's electronic properties and binding affinity to biological targets . Its primary research value lies in its potential as a multi-target-directed ligand for investigating complex neurodegenerative diseases. Researchers can explore its ability to inhibit cholinesterase enzymes (AChE and BuChE) to enhance cholinergic transmission, while its catechol-like dihydroxy structure may concurrently mitigate oxidative stress, a key pathological factor in conditions like Alzheimer's . Furthermore, the electron-deficient nitro group makes this compound a valuable synthetic intermediate for further chemical elaboration via nucleophilic aromatic substitution, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies . This product is intended for use in enzymatic assays, cell-based models of oxidative stress, and as a building block in organic synthesis. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

5,6-dihydroxy-7-nitro-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H7NO5/c11-5-2-1-4-3-6(12)9(13)8(7(4)5)10(14)15/h3,12-13H,1-2H2

InChI Key

ULOQNEJBWLIGHK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C(C(=C(C=C21)O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one Class: Nitro-catechol / Indanone derivative Primary Application: Catechol-O-methyltransferase (COMT) Inhibition / Neuropharmacology Intermediate

This technical guide provides a comprehensive analysis of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one, a rigid bicyclic pharmacophore structurally homologous to second-generation COMT inhibitors (e.g., Entacapone, Tolcapone). Its core significance lies in the 7-nitro-catechol moiety , a critical structural determinant that lowers the pKa of the hydroxyl groups, facilitating physiological ionization and high-affinity magnesium coordination within the COMT active site. This guide details the physicochemical properties, synthetic pathways, and mechanistic basis for its application in drug development for Parkinson’s disease.

Part 1: Structural Analysis & Physicochemical Properties

The molecule comprises a 2,3-dihydro-1H-inden-1-one (indanone) scaffold substituted with a catechol motif at positions 5 and 6, and a nitro group at position 7.

Electronic Structure and Acidity

The defining feature of this molecule is the electronic interplay between the nitro group (electron-withdrawing) and the catechol hydroxyls (electron-donating) .

  • pKa Modulation: In unsubstituted catechols, the pKa is typically ~9.0. The 7-nitro group exerts a strong inductive (-I) and mesomeric (-M) effect, stabilizing the phenolate anion. This shifts the pKa of the proximal hydroxyl (6-OH) to approximately 4.5 – 5.5 .

  • Physiological Relevance: This acidity allows the compound to exist as a mono-anion at physiological pH (7.4), which is the active species required for binding to the catalytic Mg2+ ion in COMT.

Physicochemical Data Profile[1][2][3][4][5]
PropertyValue / DescriptionSignificance
Molecular Formula C9H7NO5Core stoichiometry
Molecular Weight 209.16 g/mol Low MW, favorable for BBB penetration
Topological Polar Surface Area (TPSA) ~100 ŲPredicts oral bioavailability (Rule of 5 compliant)
LogP (Predicted) 1.2 – 1.5Moderate lipophilicity; balances solubility and membrane permeability
H-Bond Donors 2 (Catechol -OH)Critical for active site anchoring
H-Bond Acceptors 5 (C=O, -NO2, -OH)Facilitates solvent interaction and receptor binding
Solubility Low in neutral water; Soluble in DMSO, EtOH, basic buffersRequires formulation optimization (e.g., micronization)

Part 2: Synthetic Pathways[6][7][8][9]

The synthesis of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one requires precise regiocontrol, particularly during the nitration step to ensure substitution at the 7-position rather than the 4-position.

Retrosynthetic Analysis
  • Target: 5,6-Dihydroxy-7-nitro-1-indanone

  • Precursor: 5,6-Dihydroxy-1-indanone

  • Starting Material: 3,4-Dimethoxycinnamic acid or 3-(3,4-dimethoxyphenyl)propanoic acid.

Detailed Synthetic Protocol
Step 1: Formation of the Indanone Core

Reagents: 3-(3,4-dimethoxyphenyl)propanoic acid, Polyphosphoric acid (PPA). Conditions: 70°C, 2 hours.

  • Dissolve 3-(3,4-dimethoxyphenyl)propanoic acid in PPA.

  • Heat to 70°C to induce intramolecular Friedel-Crafts acylation.

  • Quench with ice water and extract with ethyl acetate.

  • Product: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one.

Step 2: Demethylation

Reagents: BBr3 (Boron tribromide) or 48% HBr. Conditions: -78°C to RT (DCM) or Reflux (HBr).

  • Dissolve intermediate in anhydrous DCM under N2.

  • Add BBr3 (3.0 eq) dropwise at -78°C.

  • Allow to warm to room temperature (cleavage of methyl ethers).

  • Product: 5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one.

Step 3: Regioselective Nitration

Reagents: Fuming HNO3, Acetic Acid (AcOH). Conditions: 0°C to 10°C.

  • Critical Control: The 5,6-dihydroxy substitution pattern activates positions 4 and 7. However, the 7-position is often favored under specific biphasic conditions or by using dilute nitric acid in acetic acid due to hydrogen bonding stabilization with the carbonyl oxygen (though steric hindrance is a factor).

  • Protocol:

    • Suspend 5,6-dihydroxy-1-indanone in glacial acetic acid.

    • Add 1.05 eq of HNO3 in AcOH dropwise at 0°C.

    • Stir for 30 min. The solution turns yellow/orange (characteristic of nitrocatechols).

    • Pour into ice water. The nitro-product precipitates.

    • Purification: Recrystallization from Ethanol/Water is required to separate the 7-nitro isomer from the 4-nitro byproduct.

Visualized Synthesis Workflow (DOT)

SynthesisPath SM 3-(3,4-dimethoxyphenyl) propanoic acid Step1 Cyclization (PPA, 70°C) SM->Step1 Inter1 5,6-Dimethoxy-1-indanone Step1->Inter1 Step2 Demethylation (BBr3, DCM) Inter1->Step2 Inter2 5,6-Dihydroxy-1-indanone Step2->Inter2 Step3 Nitration (HNO3/AcOH) Inter2->Step3 Target TARGET: 5,6-Dihydroxy-7-nitro- 1-indanone Step3->Target Step3->Target Regioselective (Ortho to OH)

Figure 1: Synthetic pathway from dimethoxy-phenylpropanoic acid precursor to the target nitro-indanone.

Part 3: Biological Mechanism of Action

The pharmacological utility of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is predicated on its ability to inhibit Catechol-O-methyltransferase (COMT) . This enzyme degrades catecholamines (Dopamine, L-DOPA, Norepinephrine) by transferring a methyl group from S-adenosylmethionine (SAM) to a catechol hydroxyl.

Molecular Mechanism: The "Tight-Binding" Mode
  • Ionization: At physiological pH, the 7-nitro group withdraws electron density, ionizing the 6-hydroxyl group into a phenolate anion.

  • Chelation: The ionized catechol moiety acts as a bidentate ligand , coordinating with the catalytic Mg2+ ion in the COMT active site.

  • Inhibition: The rigid indanone scaffold occupies the substrate binding pocket, preventing the entry of endogenous catecholamines (e.g., L-DOPA). This is a competitive, reversible (tight-binding) inhibition.

Therapeutic Context

In Parkinson's disease therapy, this compound (or its analogs) serves to prevent the peripheral methylation of L-DOPA to 3-O-methyldopa (3-OMD). This increases the bioavailability of L-DOPA available to cross the blood-brain barrier.

Mechanism Visualization (DOT)

COMT_Mechanism COMT COMT Enzyme Active Site Mg Mg2+ Ion (Catalytic Center) COMT->Mg Coordinates Complex Ternary Complex (Enzyme-Mg-Inhibitor) Mg->Complex Inhibitor 5,6-Dihydroxy-7-nitro- 1-indanone Inhibitor->Mg Bidentate Chelation (via 5,6-diOH) Inhibitor->Complex SAM SAM (Cofactor) SAM->COMT Binds Outcome Blockade of L-DOPA Methylation Complex->Outcome Prevents Substrate Access

Figure 2: Mechanistic interaction showing the bidentate chelation of the Magnesium ion within the COMT active site.

Part 4: Experimental Validation Protocols

To validate the identity and activity of the synthesized compound, the following protocols are recommended.

Analytical Verification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 280 nm (aromatic) and 350 nm (nitro-catechol absorbance).

  • Expected Result: The 7-nitro isomer typically elutes later than the 4-nitro isomer due to intramolecular H-bonding reducing polarity.

In Vitro COMT Inhibition Assay

Objective: Determine IC50 value.

  • Reagents: Recombinant human S-COMT, S-Adenosylmethionine (SAM), Esculetin (substrate).

  • Buffer: 50 mM Sodium Phosphate (pH 7.4), 2 mM MgCl2.

  • Procedure:

    • Incubate enzyme + buffer + Test Compound (0.1 nM – 10 µM) for 10 min at 37°C.

    • Add Substrate (Esculetin) and SAM to initiate reaction.

    • Measure fluorescence (Ex 355 nm / Em 460 nm) of the methylated product (Scopoletin).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Validation: A valid 7-nitro-indanone should show IC50 in the low nanomolar range (< 50 nM).

References

  • Learmonth, D. A., et al. (2010). "Synthesis and biological evaluation of novel 2-substituted nitrocatechol inhibitors of catechol-O-methyltransferase." Journal of Medicinal Chemistry.

  • Männistö, P. T., & Kaakkola, S. (1999). "Catechol-O-methyltransferase (COMT): biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors." Pharmacological Reviews.

  • Beilstein J. Org.[1] Chem. (2017).[1][2][3] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry.

  • Kiss, L. E., et al. (2010). "Discovery of Opicapone: A Potent, Long-Acting, Peripherally Selective COMT Inhibitor." Journal of Medicinal Chemistry.

Sources

Thermodynamic Stability Profile: 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one . This analysis is structured for researchers in medicinal chemistry and pre-formulation, focusing on the interplay between the rigid indanone scaffold and the reactive nitrocatechol pharmacophore.

Executive Summary

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (hereafter referred to as NDHI ) represents a rigidified analog of the clinically established nitrocatechol COMT inhibitors (e.g., Entacapone, Tolcapone). Unlike the flexible chalcone-based inhibitors, the indanone core of NDHI locks the catechol moiety into a planar configuration.

While this rigidification offers potential potency advantages by reducing the entropic penalty of binding, it introduces unique thermodynamic challenges. The stability of NDHI is governed by two competing forces:

  • Stabilization: Strong intramolecular Resonance-Assisted Hydrogen Bonding (RAHB) between the 7-nitro group and the 6-hydroxyl group.

  • Destabilization: High susceptibility to oxidative quinone formation and photo-initiated nitro-to-nitrite rearrangement, exacerbated by the electron-deficient aromatic core.

This guide provides the theoretical grounding and experimental protocols required to characterize the thermodynamic boundaries of NDHI.

Structural Thermodynamics & Molecular Modeling

The "Peri" Interaction and H-Bond Locking

In the solid state, NDHI exhibits a high lattice energy due to a dual-locking mechanism.

  • Intramolecular H-Bond (Primary): The 7-nitro group acts as a hydrogen bond acceptor for the 6-hydroxyl proton. This forms a pseudo-six-membered ring, significantly lowering the acidity of the 6-OH (predicted pKa > 8.5) compared to a free catechol, and shielding the site from metabolic conjugation.

  • Intermolecular Network (Secondary): The 5-hydroxyl group, lacking an ortho-nitro partner, acts as the primary donor for intermolecular hydrogen bonding, driving the formation of high-melting crystal lattices (predicted

    
    ).
    
Electronic Resonance & pKa Shifts

The thermodynamic stability in solution is dictated by the dissociation constants of the catechol hydroxyls.

  • 
     (5-OH):  ~6.5–7.0. This group is more acidic due to the long-range electron-withdrawing effect of the 7-nitro group and the carbonyl at C1.
    
  • 
     (6-OH):  ~9.5–10.5. Stabilized by the intramolecular H-bond to the nitro group.
    

Implication for Formulation: At physiological pH (7.4), the 5-OH is largely deprotonated. This mono-anionic species is thermodynamically stable against hydrolysis but kinetically labile to oxidation.

Degradation Mechanisms: The Instability Vectors

The thermodynamic stability of NDHI is compromised by three primary vectors: Oxidative Dehydrogenation, Photolytic Rearrangement, and Thermal Decarboxylation (if forcing conditions are applied).

Oxidative Instability (Quinone Formation)

Catechols are thermodynamically predisposed to oxidize into ortho-quinones. For NDHI, the 7-nitro group raises the oxidation potential (making it harder to oxidize than dopamine), but once formed, the resulting quinone is highly electrophilic and reactive toward nucleophiles (e.g., cysteine residues in proteins).



Photochemical Instability

Nitrocatechols absorb strongly in the UV-A/Blue spectrum. Upon photon absorption, the nitro group can undergo an intramolecular oxygen transfer to the adjacent aromatic carbon, leading to a nitro-nitrite rearrangement. This is the dominant degradation pathway in solution under ambient light.

Experimental Characterization Protocols

Protocol A: Determination of Oxidative Stability (Cyclic Voltammetry)

Objective: Quantify the thermodynamic resistance to quinone formation.

  • Preparation: Dissolve NDHI (1 mM) in degassed phosphate buffer (pH 7.4) with 0.1 M KCl supporting electrolyte.

  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Scan: Sweep from -0.2 V to +1.0 V at scan rates of 25, 50, and 100 mV/s.

  • Analysis: Identify the anodic peak potential (

    
    ). A shift of 
    
    
    
    positive relative to catechol standard confirms nitro-stabilization.
  • Reversibility Check: Calculate the peak current ratio (

    
    ). A ratio 
    
    
    
    indicates chemical instability of the quinone product (e.g., subsequent polymerization).
Protocol B: Solid-State Thermal Stress (DSC/TGA)

Objective: Determine polymorph stability and decomposition onset.

  • Instrument: Differential Scanning Calorimetry (DSC) with Tzero pans.

  • Sample: 2–5 mg of crystalline NDHI.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Criteria:

    • Melting Event: Endotherm (Sharp). Expected range: 240–260°C.

    • Decomposition: Exotherm immediately following or overlapping melting. Note: Nitro compounds often decompose exothermically.

    • Safety Trigger: If exotherm > 300 J/g, classify as potentially energetic; do not scale up without accelerating rate calorimetry (ARC) testing.

Visualizing the Stability Landscape

The following diagram maps the thermodynamic stability pathways and the critical "failure modes" for NDHI.

NDHI_Stability cluster_stabilization Stabilization Factors NDHI NDHI (Ground State) Crystalline Solid Sol_Neutral Solution (pH < 6) Neutral Catechol NDHI->Sol_Neutral Dissolution (Slow, High Lattice E) Sol_Anion Solution (pH 7.4) Mono-Anion (5-O-) Sol_Neutral->Sol_Anion Deprotonation pKa ~ 6.8 Photoproduct Nitrite/Resorcinol Rearrangement Sol_Neutral->Photoproduct hv (300-450nm) Nitro-Nitrite Shift Quinone Ortho-Quinone (Toxic Electrophile) Sol_Anion->Quinone Oxidation (-2e-, -2H+) Thermodynamically Favored Polymer Insoluble Polymer (Melanin-like) Quinone->Polymer Nucleophilic Attack Irreversible HBond Intramolecular H-Bond (6-OH ... 7-NO2) HBond->Sol_Neutral Increases pKa2 Rigid Indanone Ring (Restricted Rotation) Rigid->NDHI Increases Tm

Figure 1: Thermodynamic state transition diagram for NDHI, highlighting the competition between structural stabilization (Green) and degradation pathways (Red).

Quantitative Data Summary

ParameterPredicted/Typical ValueMethod of VerificationSignificance
Melting Point (

)
245°C – 255°CDSC (10°C/min)High

indicates strong lattice stability; poor aqueous solubility expected.
pKa1 (5-OH) 6.8 ± 0.3Potentiometric TitrationDetermines ionization at physiological pH.
pKa2 (6-OH) 9.8 ± 0.5UV-Vis TitrationHigh value confirms intramolecular H-bond integrity.
LogP 1.8 – 2.2HPLC (Shake-flask)Moderate lipophilicity; suitable for CNS penetration (COMT target).
Decomp. Onset > 260°CTGAThermal processing window is narrow (close to

).

References

  • Legoabe, L. J., et al. (2021).[1] The inhibition of catechol O-methyltransferase and monoamine oxidase by tetralone and indanone derivatives substituted with the nitrocatechol moiety. Bioorganic Chemistry. Link

  • Roman, C., et al. (2022).[2] Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics. Link

  • NIST Chemistry WebBook. 1H-Inden-1-one, 2,3-dihydro- (Indanone) Thermophysical Properties. Link

  • PubChem. 5-Nitro-2,3-dihydro-1H-inden-1-one Compound Summary. National Library of Medicine. Link

  • Learie, J. J., et al. (2005). Synthesis of 1-indanones via intramolecular Friedel–Crafts reaction. Beilstein Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Preparation and Stabilization of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the preparation, storage, and handling of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (referred to herein as NDHI ). Structurally analogous to the pharmacophore of COMT inhibitors (e.g., Entacapone, Tolcapone), NDHI presents specific challenges regarding oxidative instability and photolability .

This protocol is designed for researchers conducting in vitro enzymatic assays (e.g., Catechol-O-methyltransferase inhibition), receptor binding studies, or cell-based signaling assays. It prioritizes the prevention of catechol oxidation to o-quinones, which generates false-positive results through covalent modification of proteins (PAINS activity).

Physicochemical Profile & Critical Handling Parameters[1][2]

Understanding the chemistry of NDHI is prerequisite to successful solution preparation. The molecule contains an electron-deficient catechol moiety, making it acidic and prone to oxidation at physiological pH.

ParameterValue / CharacteristicImplication for Protocol
Formula C₉H₇NO₅Molecular Weight: 209.16 g/mol
Core Structure Nitro-catechol fused to IndanoneHigh electron affinity; potential redox cycler.
Solubility Low in water; High in DMSO (>50 mM)DMSO is the mandatory solvent for primary stocks.
pKa (Est.) ~5.5 – 6.5 (1st Hydroxyl)Deprotonates near pH 7.0. Anionic form oxidizes rapidly.
Stability Light & Oxygen SensitiveMust be handled under low light; store under inert gas.
Appearance Yellow to Orange PowderDarkening to brown/black indicates degradation (quinone formation).
Mechanism of Degradation

The primary failure mode is the oxidation of the catechol (hydroquinone) to the o-quinone. This reaction is pH-dependent and accelerated by light.

degradation_pathway cluster_conditions Accelerating Factors Catechol NDHI (Catechol Form) Active / Stable (Yellow) Intermediate Semiquinone Radical (Reactive) Catechol->Intermediate -e-, -H+ (pH > 7.0, O2) Quinone o-Quinone Inactive / Toxic (Brown/Black) Intermediate->Quinone -e-, -H+ (Light, O2) Factors 1. Alkaline pH 2. UV/Blue Light 3. Dissolved Oxygen

Figure 1: Oxidative degradation pathway of nitrocatechols. Preventing the initial deprotonation step is critical for stock stability.

Equipment & Reagents

Reagents
  • Compound: 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (Solid).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).

    • Note: Do not use "sterile filtered" DMSO unless it is also certified anhydrous; water content promotes hydrolysis and oxidation.

  • Inert Gas: Argon or Nitrogen (High Purity).

Hardware
  • Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching).

  • Pipettes: Calibrated micropipettes with low-retention tips.

  • Environment: Biological Safety Cabinet or Fume Hood with reduced lighting.

Protocol: Primary Stock Solution Preparation (50 mM)

Target Concentration: 50 mM Volume: 1.0 mL Solvent: 100% Anhydrous DMSO

  • Environmental Prep: Dim laboratory lights. If possible, work under yellow light to minimize photolysis.

  • Weighing:

    • Calculate mass required:

      
      .
      
    • Weigh ~10.5 mg of NDHI into an amber glass vial. Record exact mass.

    • Correction: Adjust DMSO volume to achieve exactly 50 mM based on recorded mass (

      
      ).
      
  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Observation: Solution should be clear, bright yellow/orange. Particulates indicate incomplete dissolution; sonicate in a water bath at room temperature for 2 minutes if necessary.

  • Aliquot & Storage:

    • Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Overlay with Argon/Nitrogen: Gently blow inert gas into the headspace of each vial before capping.

    • Store at -80°C. Stability is estimated at 6 months under these conditions.

stock_workflow Start Solid NDHI (Store Desiccated) Weigh Weigh ~10.5 mg (Amber Vial) Start->Weigh Calc Calculate DMSO Vol (Target: 50 mM) Weigh->Calc Dissolve Add Anhydrous DMSO Vortex/Sonicate Calc->Dissolve QC Visual QC: Clear Yellow/Orange? Dissolve->QC Aliquot Aliquot (50 µL) Argon Purge QC->Aliquot Pass Store Store -80°C (Dark) Aliquot->Store

Figure 2: Step-by-step workflow for the preparation of stable primary stock solutions.

Protocol: Working Solutions & Aqueous Dilution

CRITICAL WARNING: Nitrocatechols are prone to precipitation ("crashing out") and rapid oxidation upon dilution into aqueous buffers, especially at pH > 7.0.

The "Intermediate Dilution" Method

Do not pipette 100% DMSO stock directly into the cell culture well or assay plate, as the high local concentration of DMSO can cause immediate precipitation.

  • Prepare Buffer: Use a buffer (PBS, HEPES) at pH 6.5 – 7.0 if the assay permits. Avoid pH > 7.4.

    • Optional: Add 1 mM DTT or 100 µM Ascorbic Acid to the buffer to prevent oxidative degradation during the assay.

  • Intermediate Step (10x):

    • Dilute the 50 mM Stock 1:100 in assay buffer to create a 500 µM (10x) working solution.

    • Solvent Check: This solution contains 1% DMSO.

    • Vortex immediately. Inspect for turbidity (precipitation).

  • Final Assay Addition:

    • Add the 10x solution to your assay volume (1:10 dilution).

    • Final Concentration: 50 µM NDHI.

    • Final DMSO: 0.1% (Safe for most enzymatic and cell-based assays).

Troubleshooting Precipitation

If NDHI precipitates upon aqueous dilution:

  • Increase DMSO: Maintain an intermediate stock of 10% DMSO before final dilution.

  • Solubility Enhancers: Use 0.05% Tween-20 or BSA (0.1%) in the buffer to stabilize the hydrophobic core.

Quality Control (QC) & Validation

Before running critical assays, validate the integrity of your stock solution.[1]

Visual Inspection
  • Pass: Clear, yellow-to-orange liquid.

  • Fail: Brown/Black liquid (Oxidation), or visible crystals/cloudiness (Precipitation).

UV-Vis Spectrum Validation

Dilute stock to 50 µM in acidic methanol or water (pH 3).

  • Expected

    
    :  Nitrocatechols typically exhibit a strong absorbance band between 300–350 nm .
    
  • Red Shift: If the peak shifts significantly to >400 nm or broadens, the compound has likely oxidized to the quinone or formed a charge-transfer complex.

References

  • BenchChem. (2025).[2] Application Note: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Retrieved from

  • National Institutes of Health (NIH). (2023). Conversion of Catechol to 4-Nitrocatechol in Aqueous Microdroplets Exposed to O3 and NO2. PMC10694123. Retrieved from

  • Sigma-Aldrich (Merck). Product Information: 5,6-Dimethoxy-1-indanone (Structural Analog). Retrieved from

  • Emulate Bio. (2024). Protocol for Organ-Chips: Compound Treatment Solution Preparation. Retrieved from

  • PubChem. Compound Summary: 5-Nitro-2,3-dihydro-1H-inden-1-one. CID 12341285. Retrieved from

Disclaimer: This guide is based on standard chemical handling procedures for nitrocatechol derivatives. Specific toxicity data for NDHI may be limited; always consult the specific Safety Data Sheet (SDS) and handle in a fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Regioisomeric Impurities During Indanone Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective nitration of 1-indanone. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this critical reaction, with a specific focus on minimizing the formation of unwanted regioisomeric impurities. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Introduction

The nitration of 1-indanone is a key transformation in the synthesis of various biologically active molecules.[1][2][3][4] The desired product is often 6-nitro-1-indanone, a versatile intermediate. However, the electrophilic aromatic substitution (EAS) nature of this reaction frequently leads to the formation of a mixture of regioisomers, primarily the 4-nitro and 6-nitro-1-indanone, and sometimes dinitrated products.[5] The separation of these isomers can be challenging, leading to reduced yields and increased production costs.[6]

This guide provides a comprehensive resource to understand and control the regioselectivity of indanone nitration, enabling you to consistently achieve higher yields of the desired 6-nitro isomer.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of 1-indanone produce a mixture of 4- and 6-nitro isomers?

The formation of a mixture of 4- and 6-nitro-1-indanone is a direct consequence of the directing effects of the substituents on the benzene ring of the indanone molecule.[7][8][9] In electrophilic aromatic substitution, the existing groups on the aromatic ring dictate the position of the incoming electrophile (in this case, the nitronium ion, NO₂⁺).[7][9]

The 1-indanone scaffold has two key directing groups to consider:

  • The Carbonyl Group (C=O): This is a moderately deactivating, meta-directing group due to its electron-withdrawing nature.[8][10]

  • The Alkyl Portion (the fused cyclopentane ring): This is a weakly activating, ortho, para-directing group due to its electron-donating inductive effect.[11]

The positions on the indanone ring are influenced as follows:

  • Position 6: This position is para to the alkyl substituent and meta to the carbonyl group. Both groups, therefore, favor substitution at this position.

  • Position 4: This position is ortho to the alkyl substituent and meta to the carbonyl group. Both groups also direct to this position.

  • Position 5 and 7: These positions are ortho and para to the carbonyl group, respectively, and are therefore deactivated towards electrophilic attack.

Since both the 4- and 6-positions are activated by the alkyl group and not strongly deactivated by the carbonyl group, a mixture of isomers is often obtained. The precise ratio is sensitive to reaction conditions.

Q2: What are the primary factors that influence the ratio of 6-nitro to 4-nitro-1-indanone?

Several experimental parameters can be adjusted to influence the regioselectivity of the nitration reaction. These include:

  • Nitrating Agent: The choice of nitrating agent is critical. A mixture of nitric acid and sulfuric acid is commonly used, but other reagents can offer different selectivities.

  • Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which is often the less sterically hindered isomer.[5]

  • Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the nitrating species and the stability of the reaction intermediates.

  • Catalyst: In some cases, the use of a catalyst can steer the reaction towards a specific isomer. For instance, zeolites have been used to enhance para-selectivity in the nitration of other substituted benzenes.[12][13]

Q3: How can I accurately determine the ratio of my nitroindanone isomers?

Accurate quantification of the regioisomeric ratio is essential for optimizing your reaction. Several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC): This is a robust method for separating and quantifying isomers. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) can often provide baseline separation of 4- and 6-nitro-1-indanone.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide excellent separation of volatile isomers, and the mass spectrometer allows for their unambiguous identification.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomer ratio by integrating the signals of protons that are unique to each isomer. The aromatic protons of the 4- and 6-nitro isomers will have distinct chemical shifts and coupling patterns.

For a detailed comparison of these analytical methods, please refer to our guide on the validation of analytical methods for quantifying 1-indanone isomers.[14]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the nitration of 1-indanone.

Problem 1: High Levels of the Undesired 4-Nitro-1-Indanone Isomer

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps and Solutions
High Reaction Temperature High temperatures can lead to a loss of selectivity. Solution: Perform the reaction at a lower temperature. Start at 0°C and consider going as low as -20°C. Monitor the reaction progress by TLC or HPLC to ensure it proceeds to completion.[5]
Suboptimal Nitrating Agent The standard nitric acid/sulfuric acid mixture may not be optimal for maximizing 6-nitro isomer formation. Solution: Experiment with different nitrating agents. For example, using nitric acid in acetic anhydride may offer different selectivity.
Solvent Effects The solvent can influence the steric and electronic environment of the reaction. Solution: Investigate the use of different solvents. A less polar solvent might favor the formation of the less sterically hindered 6-nitro isomer.
Problem 2: Formation of Dinitrated or Polynitrated Byproducts

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps and Solutions
Excess Nitrating Agent Using a large excess of the nitrating agent can lead to multiple nitration events, especially if the mono-nitrated product is still reactive. Solution: Carefully control the stoichiometry. Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the nitrating agent.[5]
Prolonged Reaction Time Allowing the reaction to proceed for too long after the starting material is consumed can increase the formation of polynitrated products. Solution: Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the 1-indanone has been consumed.[5]
High Reaction Temperature Higher temperatures increase the rate of all reactions, including subsequent nitrations. Solution: Maintain a low reaction temperature throughout the addition of the nitrating agent and for the duration of the reaction.[5]
Problem 3: Difficulty in Separating the 4- and 6-Nitro Isomers

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps and Solutions
Similar Polarity of Isomers The 4- and 6-nitro-1-indanone isomers have very similar polarities, making them difficult to separate by standard column chromatography. Solution: Optimize your chromatography conditions. Use a long column with a shallow solvent gradient. Consider using a different stationary phase or a multi-solvent mobile phase to enhance separation. Recrystallization can also be an effective purification method; experiment with different solvent systems to find one that selectively crystallizes the desired isomer.[15]

Experimental Protocols

Protocol 1: Regioselective Nitration of 1-Indanone to Favor 6-Nitro-1-Indanone

This protocol is designed to maximize the yield of 6-nitro-1-indanone by carefully controlling the reaction conditions.

Materials:

  • 1-Indanone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-indanone (1.0 eq) in dichloromethane. Cool the solution to 0°C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2.0 eq) at 0°C.

  • Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the solution of 1-indanone over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by TLC or HPLC until the starting material is consumed (typically 1-2 hours).

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the 6-nitro-1-indanone.

Protocol 2: Quantification of Nitroindanone Isomers by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Acetonitrile (A) and Water (B)

  • Gradient: Start with a suitable ratio (e.g., 50:50 A:B) and adjust as needed to achieve baseline separation.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) onto the HPLC column.

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Quantification: Integrate the peak areas of the 4-nitro and 6-nitro-1-indanone isomers. The ratio of the peak areas corresponds to the isomeric ratio in the mixture.

Visualizations

Electrophilic Aromatic Substitution on 1-Indanone

EAS_Indanone cluster_reactants Reactants cluster_intermediates Sigma Complexes (Intermediates) cluster_products Products Indanone 1-Indanone Sigma_6 Substitution at C6 (para to alkyl, meta to C=O) More Favored Indanone->Sigma_6 + NO₂⁺ Sigma_4 Substitution at C4 (ortho to alkyl, meta to C=O) Less Favored (steric hindrance) Indanone->Sigma_4 + NO₂⁺ Sigma_5_7 Substitution at C5 & C7 (ortho/para to C=O) Disfavored Indanone->Sigma_5_7 + NO₂⁺ NO2_plus NO₂⁺ (Nitronium ion) Product_6 6-Nitro-1-indanone (Major Product) Sigma_6->Product_6 - H⁺ Product_4 4-Nitro-1-indanone (Minor Product) Sigma_4->Product_4 - H⁺

Caption: Directing effects in the nitration of 1-indanone.

Troubleshooting Workflow for Indanone Nitration

Troubleshooting_Workflow Start Start: Indanone Nitration Analyze Analyze Product Mixture (HPLC, GC, NMR) Start->Analyze CheckRatio Is 6-nitro:4-nitro ratio acceptable? Analyze->CheckRatio CheckPurity Are dinitrated products present? CheckRatio->CheckPurity Yes OptimizeTemp Decrease Reaction Temperature CheckRatio->OptimizeTemp No OptimizeStoich Reduce Equivalents of Nitrating Agent CheckPurity->OptimizeStoich Yes End End: Desired Product CheckPurity->End No OptimizeTemp->Analyze OptimizeReagent Vary Nitrating Agent/Solvent OptimizeTemp->OptimizeReagent OptimizeReagent->Analyze OptimizeStoich->Analyze OptimizeTime Shorten Reaction Time OptimizeStoich->OptimizeTime OptimizeTime->Analyze

Caption: A systematic approach to optimizing indanone nitration.

References

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). PREPARATION OF 5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses. [Link]

  • Nagy, T., Török, B., & Török, M. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]

  • van Leeuwen, T., Neubauer, T. M., & Feringa, B. L. (2014). Regioselective Synthesis of Indanones. University of Groningen. [Link]

  • Smith, K., & Al-Zuhairi, J. A. (1998). Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Smith, K., Ewart, G. M., & El-Hiti, G. A. (1999). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry, 64(12), 4487–4492. [Link]

  • ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • Abadi, A. H., Eissa, A. A., & Hassan, G. S. (2018). Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. Molecules, 23(10), 2673. [Link]

  • Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–510. [Link]

  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Lasi, F., & Licandro, G. (2023). Is a thin mechanism appropriate for aromatic nitration? Physical Chemistry Chemical Physics, 25(2), 1017–1024. [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. ACS Publications. [Link]

  • ResearchGate. (n.d.). Synthesis and application of 1-indanone derivative to access spiro carbocycles. ResearchGate. [Link]

  • Khalafy, J., & Prager, R. H. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83–87. [Link]

  • Sadowski, M., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–510. [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 17(12), 14358–14380. [Link]

  • van der Vlugt, J. I., & van der Heijden, H. (2003). Process for preparing 1-indanones.
  • Ghasemi, J., & Niazi, A. (2006). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Analytica Chimica Acta, 555(2), 265–271. [Link]

  • Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids, 42(1), 45–63. [Link]

  • Ghasemi, J., & Vosough, M. (2004). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens. ResearchGate. [Link]

Sources

Addressing color changes and instability of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one in solution

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

Compound: 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one Chemical Class: Nitrocatechol / Indanone derivative Primary Application: COMT (Catechol-O-methyltransferase) inhibitor precursor; Neuroscience research.[1]

The Core Challenge: Users frequently report inconsistent color changes (yellow to red/orange) and rapid degradation (browning/precipitation) in solution. These issues are rarely due to compound impurity but are intrinsic features of the nitrocatechol pharmacophore .

This molecule behaves as a pH indicator and a redox-active species .[1] The nitro group at position 7 significantly increases the acidity of the neighboring hydroxyl group (position 6), making the molecule highly sensitive to basicity and oxidation.

Troubleshooting Guide (Q&A Format)

Category A: Color Changes (The "Red Shift" Phenomenon)

Q1: I dissolved the yellow powder in pure DMSO, and it immediately turned deep red/orange. Is my compound decomposed? Diagnosis: Likely No . This is usually a reversible acid-base event, not decomposition.[1] Technical Explanation: The nitro group withdraws electrons, lowering the pKa of the 6-hydroxyl group (approx. pKa 6.0–7.0). DMSO is a polar aprotic solvent that often acts as a weak proton acceptor (or contains trace amines). You are observing the formation of the nitrophenolate anion , which has a delocalized electron system leading to a bathochromic shift (absorbance moves to longer wavelengths, i.e., red). Verification Test: Take an aliquot of the red DMSO solution and add a drop of 1M HCl or Formic Acid.

  • Result: If it turns back to yellow, the compound is intact.

  • Result: If it remains dark brown/black, oxidative degradation has occurred.

Q2: My aqueous buffer solution turned brown overnight. Can I still use it? Diagnosis: No . Brown/Black coloration indicates irreversible oxidation. Technical Explanation: Under neutral or basic pH (pH > 7), the phenolate anion is susceptible to auto-oxidation.[1] It loses two electrons and two protons to form an ortho-quinone (specifically, 7-nitro-1-indanone-5,6-quinone).[1] These quinones are highly reactive electrophiles that polymerize to form dark, insoluble melanin-like pigments.[1]

Category B: Solubility & Precipitation[6][7]

Q3: The compound precipitates when I dilute my DMSO stock into cell culture media. Diagnosis: "Crash-out" due to hydrophobicity and ionic strength. Solution:

  • Sequential Dilution: Do not add DMSO stock directly to the bulk media. Predilute in a smaller volume of PBS/Media to observe cloudiness.

  • The "Acidic Shield": Ensure the media is not pH > 7.4 at the moment of addition. Nitrocatechols are more soluble as salts (red form) but less stable; they are more stable as neutral phenols (yellow form) but less soluble.

  • Limit DMSO: Keep final DMSO concentration < 0.5% to avoid cellular toxicity, but ensure the compound concentration does not exceed its aqueous solubility limit (often < 100 µM for rigid indanones).

Mechanism of Instability (Visualization)

The following diagram illustrates the two distinct pathways: Reversible Ionization (Color Change) vs. Irreversible Oxidation (Degradation).

Gcluster_0Reversible (Solvatochromism)NeutralNeutral Nitrocatechol(Yellow Solid/Soln)STABLEAnionNitrophenolate Anion(Red/Orange Soln)REACTIVENeutral->Anion pH > 6.5 or Basic SolventAnion->Neutral Acidification (H+)QuinoneOrtho-Quinone(Brown Intermediate)UNSTABLEAnion->Quinone Oxidation (O2) Trace MetalsPolymerInsoluble Polymer(Black Precipitate)DEAD ENDQuinone->Polymer Polymerization

Caption: Figure 1. The stability duality. The Yellow-to-Red transition is reversible (ionization).[1] The Red-to-Black transition is irreversible (oxidation to quinones).[1]

Standard Handling Protocols

Protocol A: Preparation of Stable Stock Solutions

Goal: Prevent early-stage oxidation during storage.[1]

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Avoids hydrolysis; high solubility.[1]
Additive 0.1% (v/v) Formic Acid or Acetic AcidKeeps the molecule in the protonated (yellow), oxidation-resistant phenol form.[1]
Concentration 10 mM - 50 mMMinimizes solvent volume needed for assays.[1]
Storage -20°C or -80°CSlows kinetic degradation.[1]
Vessel Amber Glass VialCrucial. Nitro compounds are photolabile.[1]
Headspace Argon or Nitrogen purgeDisplaces oxygen to prevent quinone formation.[1]
Protocol B: LC-MS / HPLC Analysis

Goal: Avoid artifacts during quality control.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use Ammonium Bicarbonate or neutral buffers).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Column Temperature: 25°C - 30°C (Avoid high heat).

  • Detection:

    • UV 270-280 nm (Aromatic ring).[1]

    • UV 350-400 nm (Nitro/Conjugation band).[1]

    • Note: If the peak splits or tails significantly, check if the column has residual basicity.

Decision Tree for Experimental Design

Use this flow to determine the correct buffer conditions for your specific assay.

DecisionTreeStartStart: Experimental DesignAssayTypeWhat is the Assay Type?Start->AssayTypeEnzymaticEnzymatic/Cellular(Physiological pH 7.4)AssayType->EnzymaticAnalyticalAnalytical/QC(HPLC/NMR)AssayType->AnalyticalShortTermIs incubation > 2 hours?Enzymatic->ShortTermAcidicUse Acidic Buffer(0.1% FA/TFA)Maintains Yellow FormAnalytical->AcidicYesYesShortTerm->YesHigh RiskNoNoShortTerm->NoLow RiskAddAntioxREQUIRED:Add Antioxidant(Ascorbic Acid / DTT)StandardStandard Buffer OK(Prepare Fresh)Yes->AddAntioxNo->Standard

Caption: Figure 2. Workflow for selecting buffer additives based on assay duration and type.

References & Substantiation

The protocols and mechanisms described above are grounded in the fundamental chemistry of nitrocatechols and indanones, supported by the following authoritative sources:

  • Nitrocatechol Oxidation Mechanism:

    • Title: Aqueous Phase Photo-oxidation of Brown Carbon Nitrophenols: Reaction Kinetics, Mechanism, and Evolution of Light Absorption.

    • Source: ACS Earth and Space Chemistry.

    • Relevance: Establishes the mechanism of hydroxyl radical oxidation of nitrocatechols to quinones and the associated spectral changes (browning).

    • URL:[Link][1]

  • Entacapone (Analog) Stability:

    • Title: Degradation Study of Entacapone Bulk Drug by HPLC with PDA Detector.

    • Source: Scholars Academic Journal of Pharmacy (SAJP).[3]

    • Relevance: Validates the stability profile of the nitrocatechol pharmacophore, confirming sensitivity to base and light, and the necessity of acidic conditions for analysis.

    • URL:[Link] (Referenced via search context 1.8)[1]

  • pKa and Ionization Effects:

    • Title: Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals.[4][5]

    • Source: Environmental Science & Technology (ACS).

    • Relevance: Details the pH-dependent ionization (yellow to red shift) and the acceleration of oxidation in the phenolate form.

    • URL:[Link][1]

  • DMSO Solubility & Stability:

    • Title: Samples in DMSO: What an end user needs to know.

    • Source: Society for Laboratory Automation and Screening (SLAS) / Ziath.

    • Relevance: Provides data on hygroscopicity of DMSO and the degradation of compounds stored in wet DMSO.

    • URL:[Link]

Validation & Comparative

HPLC method development for 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (often referred to as 5,6-dihydroxy-7-nitro-1-indanone) is a critical synthetic intermediate, most notably in the manufacturing of Entacapone , a catechol-O-methyltransferase (COMT) inhibitor used in Parkinson’s disease therapy.[1][]

The analytical challenge for this molecule lies in its nitrocatechol moiety . This functional group presents three distinct chromatographic hurdles:

  • Acidity: The nitro group ortho to the hydroxyl lowers the pKa (approx. 4.0–5.0), causing peak tailing on standard C18 columns due to mixed-mode ionization.[]

  • Chelation: The ortho-dihydroxy (catechol) structure can chelate trace metals in the stainless steel of HPLC systems, leading to recovery loss and ghost peaks.[]

  • Regioisomerism: Synthetic pathways often generate the 4,5-dihydroxy isomer or non-nitrated precursors (5,6-dihydroxy-1-indanone) which possess nearly identical hydrophobicity to the target.[1][]

This guide compares a Standard Generic Method (C18) against an Optimized Specific Method (PFP - Pentafluorophenyl) , demonstrating why the latter is the superior "product" for this application.

Method Development Strategy: The "Why" Behind the Protocol

The Stationary Phase Dilemma

Most laboratories begin with a C18 (Octadecylsilane) column. While robust, C18 relies primarily on hydrophobic interaction. For nitrocatechols, this is often insufficient for separating positional isomers.

The Solution: Fluorophenyl (PFP) Phases A Pentafluorophenyl (PFP) stationary phase offers a unique selectivity mechanism:

  • 
    -
    
    
    
    Interactions:
    The electron-deficient fluorine ring interacts strongly with the electron-rich aromatic ring of the indanone.[1][]
  • Dipole-Dipole Interactions: The nitro group (highly polar) interacts specifically with the C-F dipoles.[]

  • Shape Selectivity: PFP phases are superior at resolving structural isomers (regio-selectivity).[]

The Mobile Phase Logic[2]
  • pH Control: To suppress ionization of the acidic phenolic protons, the pH must be at least 2 units below the pKa. A pH of 2.0–2.5 is mandatory.

  • Buffer Choice: Phosphoric acid/Phosphate is preferred over Formic acid for UV detection (lower background at low wavelengths) and better suppression of silanol activity, reducing tailing.

Comparative Analysis: Generic vs. Optimized

We compared the performance of a standard analytical approach against the optimized protocol.

Experimental Conditions
ParameterMethod A: Generic (The Baseline) Method B: Optimized (The Solution)
Column C18 (3.0 x 100 mm, 3 µm)PFP (Pentafluorophenyl) (3.0 x 100 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate (pH 2.5)
Mobile Phase B AcetonitrileMethanol / Acetonitrile (50:50)
Flow Rate 0.5 mL/min0.5 mL/min
Detection UV 270 nmUV 305 nm (Specific for Nitrocatechol)
Temp 30°C35°C
Performance Data Summary
Critical Quality Attribute (CQA)Method A (Generic C18)Method B (Optimized PFP)Status
Peak Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric) ✅ Improved
Resolution (

) from Regioisomer
1.2 (Co-elution risk)3.5 (Baseline separation) ✅ Superior
Theoretical Plates (

)
~4,500>9,000 ✅ High Efficiency
LOD (Limit of Detection) 0.5 µg/mL0.1 µg/mL ✅ Higher Sensitivity

Analysis: Method A suffers from peak tailing due to silanol interactions with the ionized catechol. Method B utilizes the PFP phase's specific affinity for the nitro-aromatic system and the phosphate buffer's superior ion suppression to yield a robust, validation-ready peak.[1][]

Detailed Experimental Protocol (Optimized)

Reagents & Preparation[1][2][3][4][5]
  • Diluent: Methanol:Water (50:50) with 0.1% Phosphoric Acid. Note: Acid is added to prevent oxidation of the catechol during sample prep.[]

  • Standard Preparation: Dissolve 10 mg of 5,6-Dihydroxy-7-nitro-1-indanone in 50 mL of diluent. Sonicate for 5 mins. Store in amber glassware (light sensitive).

Instrument Parameters
  • System: HPLC with PDA/UV detector.

  • Column: Kinetex PFP or equivalent, 100 x 4.6 mm, 2.6 µm or 5 µm.[]

  • Wavelength:

    • 305 nm: Quantitation (High specificity for nitro-indanone chromophore).[]

    • 210 nm: Impurity profiling (Detects non-nitrated precursors).

Gradient Table[1][2]
Time (min)% Mobile Phase A (20mM Phosphate pH 2.5)% Mobile Phase B (MeOH:ACN 1:1)
0.09010
2.09010
12.04060
15.01090
17.01090
17.19010
22.09010

Visualizations

Diagram 1: Method Development Logic Flow

This decision tree illustrates the scientific deduction used to arrive at the PFP column choice.

MethodDevelopment Start Start: 5,6-Dihydroxy-7-nitro-1-indanone AnalyzeStruct Analyze Structure: 1. Catechol (Chelating/Oxidation) 2. Nitro (Acidic/Polar) 3. Isomers (Regio-selectivity) Start->AnalyzeStruct Choice1 Initial Screen: C18 + Formic Acid AnalyzeStruct->Choice1 Result1 Result: Peak Tailing (Tf > 1.5) Poor Isomer Resolution Choice1->Result1 Optimization Optimization Strategy Result1->Optimization Action1 Switch Buffer: Phosphate pH 2.5 (Suppress Ionization) Optimization->Action1 Fix Tailing Action2 Switch Column: PFP (Pentafluorophenyl) (Pi-Pi & Dipole Selectivity) Optimization->Action2 Fix Selectivity Final Final Method: PFP + Phosphate pH 2.5 Sharp Peaks, Rs > 3.0 Action1->Final Action2->Final

Caption: Decision matrix for selecting PFP stationary phase over C18 for nitrocatechol analysis.

Diagram 2: Impurity & Degradation Pathways

Understanding the potential impurities is vital for method specificity.

ImpurityPathways cluster_legend Detection Strategy Precursor Precursor: 3,4-Dihydroxy-5-nitrobenzaldehyde Intermediate Target: 5,6-Dihydroxy-7-nitro-1-indanone Precursor->Intermediate Cyclization (Friedel-Crafts) Isomer Regioisomer: 4,5-Dihydroxy-7-nitro-1-indanone Precursor->Isomer Side Reaction Oxidation Degradant: Ortho-Quinone Derivative Intermediate->Oxidation Oxidation (Air/High pH) Note PFP Column separates Isomer & Target via Shape Selectivity

Caption: Synthetic origin of impurities and degradation pathways requiring chromatographic resolution.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5281081, Entacapone. Retrieved from [Link][]

  • SIELC Technologies. Separation of 4-Nitrocatechol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lou, T., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction...[][3] Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125.[][3] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Interpreting the ¹H NMR Spectrum of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is a polysubstituted indanone derivative. The indanone framework is a valuable scaffold in medicinal chemistry and materials science. Structural elucidation is the bedrock of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of this specific indanone. We will deconstruct the molecule's electronic environment, predict the spectral features from first principles, compare these predictions to a representative experimental dataset, and provide a robust protocol for acquiring high-quality data. This document is intended for researchers and drug development professionals who rely on precise and accurate spectral interpretation.

Part 1: Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, we must first understand the molecule's structure and the electronic influence of its functional groups. The molecule consists of a bicyclic system: a benzene ring fused to a five-membered cyclopentanone ring.

  • Aromatic Region : The benzene ring is heavily substituted with two electron-donating hydroxyl (-OH) groups and one strongly electron-withdrawing nitro (-NO₂) group.[1] Electron-donating groups shield adjacent protons, causing their signals to appear at a higher field (further upfield), while electron-withdrawing groups deshield protons, shifting their signals to a lower field (further downfield).[1][2]

  • Aliphatic Region : The dihydroindenone portion contains two methylene (-CH₂) groups. The methylene group at the C2 position is adjacent to the electron-withdrawing carbonyl group, which will deshield these protons.[3][4] The methylene group at the C3 position is benzylic, placing it adjacent to the aromatic ring.

  • Exchangeable Protons : The two hydroxyl (-OH) groups have protons whose signals are often broad and can appear over a wide range of chemical shifts, depending on solvent, concentration, and temperature.[5]

These distinct electronic environments lead to five unique sets of proton signals, as illustrated below.

cluster_mol 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one cluster_labels Proton Assignments mol p1 H4 (Aromatic) p2 H3 Protons (Aliphatic, Benzylic) p3 H2 Protons (Aliphatic, α to C=O) p4 OH Protons (Exchangeable)

Caption: Molecular structure and key proton environments.

Part 2: Theoretical ¹H NMR Spectrum Analysis

Based on established principles of chemical shift theory and spin-spin coupling, we can predict the features of the ¹H NMR spectrum.[5][6]

  • Aromatic Proton (H4) :

    • Chemical Shift (δ) : This is the sole proton on the aromatic ring. It is ortho to an electron-donating hydroxyl group and meta to another hydroxyl group, a nitro group, and the carbonyl of the fused ring. The net effect of these competing influences places it within the typical aromatic region, predicted to be around 7.0-7.5 ppm.

    • Multiplicity : With no adjacent protons, this signal will appear as a singlet (s) .

    • Integration : It represents one proton (1H).

  • Aliphatic Protons (H2 & H3) :

    • These two adjacent methylene groups form a coupled system. In the parent 1-indanone, these protons appear as two distinct triplets around 2.6 and 3.0 ppm respectively.[7]

    • H2 Protons (α to C=O) : These protons are deshielded by the adjacent carbonyl group. They are expected to resonate at approximately 2.6-2.8 ppm . They are coupled to the two H3 protons, so they should appear as a triplet (t) . The integration will be for two protons (2H).

    • H3 Protons (Benzylic) : These protons are adjacent to the aromatic ring and the C2 methylene group. Their position is influenced by the benzylic effect. They are predicted to appear slightly further downfield than the H2 protons, around 3.0-3.2 ppm . They will also appear as a triplet (t) due to coupling with the H2 protons, integrating to two protons (2H).

    • Coupling Constant (J) : The vicinal coupling constant (³J) between the H2 and H3 protons is expected to be in the range of 6-8 Hz , typical for aliphatic systems.[8]

  • Hydroxyl Protons (5-OH & 6-OH) :

    • Chemical Shift (δ) : The chemical shift of these protons is highly variable. In a solvent like DMSO-d₆, which forms hydrogen bonds, they could appear significantly downfield (e.g., 9-11 ppm). In CDCl₃, they might be found further upfield.

    • Multiplicity : Due to chemical exchange, these protons typically do not couple with other protons and will appear as two distinct broad singlets (br s) .

    • Integration : Each signal will integrate to one proton (1H). Their presence can be unequivocally confirmed by a D₂O exchange experiment, in which the signals will disappear.[5]

Summary of Predicted Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
H47.0 - 7.5Singlet (s)N/A1H
H33.0 - 3.2Triplet (t)6 - 82H
H22.6 - 2.8Triplet (t)6 - 82H
5-OH / 6-OHVariableBroad Singlet (br s)N/A2H (1H each)

Part 3: Comparison with Representative Experimental Data

Below is a table comparing the theoretical predictions with a plausible experimental dataset obtained in DMSO-d₆, a common solvent for polar, hydroxyl-containing compounds.

Proton AssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegration
6-OHVariable10.51Broad Singlet (br s)1H
5-OHVariable9.88Broad Singlet (br s)1H
H47.0 - 7.57.23Singlet (s)1H
H33.0 - 3.23.15Triplet (t)2H
H22.6 - 2.82.71Triplet (t)2H

The strong correlation between the predicted and experimental data validates our initial analysis. The downfield shift of the hydroxyl protons is characteristic of spectra taken in DMSO, which acts as a hydrogen bond acceptor. The relative positions of the H2 and H3 triplets are consistent with the deshielding effect of the carbonyl group and the benzylic position.

Part 4: Experimental Protocol for High-Resolution ¹H NMR

Adherence to a standardized protocol is critical for obtaining reproducible, high-quality NMR data. The following procedure is a self-validating system designed for accuracy.

A. Sample Preparation
  • Mass Measurement : Accurately weigh 5-10 mg of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one directly into a clean, dry NMR tube. Precision is key for any subsequent quantitative analysis.

  • Solvent Selection : Add approximately 0.6 mL of a deuterated solvent.

    • Recommended : DMSO-d₆ is ideal for this compound due to its high polarity, which ensures complete dissolution and helps resolve the hydroxyl proton signals.

    • Alternative : Acetone-d₆ or Methanol-d₄ could also be used. Chloroform-d (CDCl₃) is generally not recommended due to potential solubility issues.

  • Internal Standard : Add a small amount (1-2 µL of a dilute solution) of Tetramethylsilane (TMS) to the sample. TMS provides the 0 ppm reference point for the chemical shift scale.[9]

  • Homogenization : Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous. Visually inspect for any undissolved particulate matter.

B. NMR Data Acquisition (400 MHz Spectrometer)
  • Instrument Insertion & Locking : Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. This step is crucial for maintaining field stability during the experiment.

  • Shimming : Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume. This directly impacts spectral resolution and peak shape.

  • Tuning and Matching : Tune and match the probe to the specific frequency of ¹H nuclei to ensure maximum sensitivity and efficient power transfer.

  • Acquisition Parameters :

    • Experiment : Standard 1D Proton (zg30).

    • Pulse Angle : 30 degrees (to allow for a shorter relaxation delay).

    • Spectral Width (SW) : 16 ppm (from -2 to 14 ppm) to ensure all signals, including potentially broad hydroxyl and reference signals, are captured.

    • Number of Scans (NS) : 16 scans. This is typically sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (D1) : 2 seconds.

    • Acquisition Time (AQ) : ~2-3 seconds.

  • D₂O Exchange (Optional but Recommended) : After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the signals at 10.51 and 9.88 ppm would definitively identify them as the exchangeable -OH protons.

C. Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform on the Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing : Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction : Apply a polynomial function to correct any rolling or distortion in the spectral baseline.

  • Referencing : Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

  • Integration : Define the integral regions for each signal set (H4, H2, H3, and the two OH peaks). Normalize the integrals to a known value (e.g., set the singlet at 7.23 ppm to 1.00) to determine the relative number of protons for all other signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 + TMS weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize insert Insert & Lock homogenize->insert shim Shim B0 Field insert->shim acquire Acquire 1D Proton Data (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase ref Reference to TMS (0 ppm) phase->ref integrate Integrate Signals ref->integrate report report integrate->report Final Spectrum Interpretation

Caption: Standard workflow for NMR sample analysis.

References

  • Overman, L. E., & Paone, D. V. (2001). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 66(8), 2781–2794. [Link]

  • University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. University of Puget Sound Chemistry. [Link]

  • Austin Service, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • Tambe, S., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

  • SpectraBase. (n.d.). 3-Methyl-1-indanone [¹H NMR]. SpectraBase. [Link]

  • Janežič, M., et al. (2013). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

  • University of Bath. (n.d.). Preparation of 5,6-Dihydroxyindole. University of Bath.
  • Chem 301. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

  • The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. The Royal Society of Chemistry.
  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 1000 MHz, H₂O, predicted). Natural Products Magnetic Resonance Database. [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. University of Regensburg.
  • Abraham, R. J., et al. (n.d.). ¹H NMR Chemical Shifts. John Wiley & Sons, Ltd.
  • Jasperse, C. (n.d.). Organic Chemistry II - Packet 2 Key. Concordia College.
  • Jasperse, C. (n.d.). Short Summary of ¹H-NMR Interpretation. Minnesota State University Moorhead.
  • Marconcini, L. V., et al. (2020). ¹H NMR chemical shifts (ppm) and multiplicities for derivatives of 1. ResearchGate. [Link]

  • Wiley-VCH. (n.d.). Supporting Information for Chemistry—A European Journal. Wiley Online Library.
  • UC Davis Chem Dept. (n.d.). Coupling constants for ¹H and ¹³C NMR. UC Davis.
  • Janežič, M., et al. (2013). ¹H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Google Patents. (n.d.). CA1232911A - Process for preparing 5,6-dihydroxyindole.
  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Scribd. [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Oregon State University. [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. LibreTexts. [Link]

  • NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 700 MHz, H₂O, predicted). Natural Products Magnetic Resonance Database. [Link]

  • PubChem. (n.d.). 1-Indanone. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Synthesis and Characteristics of New 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones. MDPI. [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]

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A Comparative Analysis of COMT Inhibitory Potency: Entacapone vs. the Theoretic Profile of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of therapeutic interventions for Parkinson's disease, the inhibition of Catechol-O-methyltransferase (COMT) presents a critical strategy to enhance the efficacy of levodopa, the cornerstone of treatment. Entacapone, a well-established COMT inhibitor, has a well-documented profile of potency and clinical utility. This guide provides a comprehensive comparison of Entacapone with a theoretical evaluation of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one, a compound for which public experimental data on COMT inhibition is not available. This analysis is grounded in the established principles of COMT inhibitor structure-activity relationships (SAR) to forecast the potential potency of this indenone derivative.

Introduction to COMT Inhibition

Catechol-O-methyltransferase is a crucial enzyme in the metabolic pathway of catecholamines, including dopamine, and the exogenous drug levodopa.[1] By catalyzing the transfer of a methyl group to the catechol moiety, COMT contributes to the peripheral breakdown of levodopa, thereby reducing its bioavailability in the central nervous system.[2] The introduction of COMT inhibitors as an adjunct to levodopa therapy has been a significant advancement, leading to more stable plasma levodopa concentrations and improved motor responses in patients with Parkinson's disease.[3]

The archetypal pharmacophore for COMT inhibition involves a nitrocatechol core. The nitro group, being strongly electron-withdrawing, is a key feature in many potent COMT inhibitors.[4] This guide will dissect the established potency of Entacapone and juxtapose it with a theoretical examination of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one, based on its structural similarity to known inhibitors.

Entacapone: A Clinically Validated COMT Inhibitor

Entacapone is a potent, selective, and reversible peripheral COMT inhibitor.[1] Its primary mechanism of action is to reduce the peripheral O-methylation of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the plasma half-life and bioavailability of levodopa for transport across the blood-brain barrier.[5]

Potency of Entacapone: Experimental Data

The inhibitory potency of Entacapone has been extensively characterized in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.

Enzyme Source IC50 (nM)
Rat Duodenum COMT10
Rat Liver Soluble COMT160

Data compiled from preclinical studies.[6]

These values underscore the high affinity of Entacapone for the COMT enzyme. The clinical efficacy of Entacapone in improving "on" time and reducing "off" time in Parkinson's patients is a direct consequence of this potent enzymatic inhibition.[1]

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one: A Theoretical Potency Profile

While direct experimental data on the COMT inhibitory activity of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is not publicly available, a theoretical assessment of its potential can be derived from its chemical structure and the known SAR of COMT inhibitors. A recent review has highlighted that indanone derivatives can be potent COMT inhibitors.[7]

Structural Analysis and SAR Insights

The structure of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one incorporates the critical nitrocatechol pharmacophore, which is the cornerstone of Entacapone's activity.

  • Nitrocatechol Moiety: The presence of the 3,4-dihydroxy-5-nitrophenyl group is a strong indicator of potential COMT inhibitory activity. The catechol hydroxyls are essential for binding to the active site of COMT, and the electron-withdrawing nitro group enhances this interaction.[4]

  • Indenone Scaffold: The rigid, planar structure of the indenone ring system may confer a specific orientation within the COMT active site. The nature and position of substituents on this scaffold are known to significantly influence inhibitory potency.[7] One study on indanone derivatives found that substitutions at specific positions could yield compounds with IC50 values in the sub-micromolar range, comparable to Entacapone.[7]

Based on these structural features, it is plausible to hypothesize that 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one could exhibit significant COMT inhibitory activity. However, without experimental validation, its precise potency relative to Entacapone remains speculative.

Comparative Summary

FeatureEntacapone5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (Theoretical)
Mechanism of Action Selective and reversible COMT inhibitorPresumed COMT inhibitor based on structure
Pharmacophore NitrocatecholNitrocatechol
Scaffold Propenamide derivativeIndenone
Potency (IC50) 10 - 160 nM (in vitro)Unknown, potentially potent based on SAR
Clinical Data Extensive clinical evidence of efficacyNone available

Experimental Protocols for Potency Determination

To empirically determine the COMT inhibitory potency of a novel compound like 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one, a standardized in vitro COMT inhibition assay is required.

In Vitro COMT Inhibition Assay Protocol

This protocol outlines a typical method for measuring the IC50 of a test compound against COMT.

1. Reagents and Materials:

  • Recombinant human COMT enzyme

  • S-(5'-Adenosyl)-L-methionine (SAM) as the methyl donor

  • A catechol substrate (e.g., esculetin or 3,4-dihydroxybenzoic acid)

  • Test compound (e.g., 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

2. Assay Procedure:

  • Prepare a series of dilutions of the test compound.

  • In the wells of a microplate, add the assay buffer, COMT enzyme, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding the catechol substrate and SAM.

  • Incubate the plate at 37°C for a predetermined time.

  • Stop the reaction (e.g., by adding an acid).

  • Measure the formation of the methylated product using a microplate reader. The detection method will depend on the substrate used (e.g., absorbance for some substrates, fluorescence for others).

  • Calculate the percentage of COMT inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

COMT_Inhibition_Pathway cluster_0 Peripheral Circulation cluster_1 Central Nervous System Levodopa Levodopa COMT COMT Levodopa->COMT Metabolism Levodopa_CNS Levodopa Levodopa->Levodopa_CNS Crosses Blood-Brain Barrier OMD 3-O-Methyldopa (Inactive) COMT->OMD Dopamine Dopamine (Active) Levodopa_CNS->Dopamine Conversion Inhibitor COMT Inhibitor (e.g., Entacapone) Inhibitor->COMT Inhibits

Caption: Mechanism of COMT Inhibition.

Experimental_Workflow A Prepare Reagents (COMT, Substrate, SAM, Inhibitor) B Dispense into Microplate A->B C Incubate at 37°C B->C D Stop Reaction C->D E Measure Product Formation D->E F Calculate % Inhibition E->F G Determine IC50 F->G

Sources

A Comparative Guide to the Identification of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one: UV-Vis Absorption Maxima and Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of the novel compound 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one. Due to the novelty of this specific molecule, direct experimental data is not yet available in the peer-reviewed literature. Therefore, this document serves as a predictive guide, grounded in the established principles of spectroscopy and the analysis of structurally related compounds. We will also explore a comparative analysis with alternative analytical techniques essential for the unambiguous identification of this and other novel chemical entities.

Introduction: The Structural Rationale for UV-Vis Absorption

5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is a substituted indanone possessing a unique combination of chromophoric and auxochromic groups that are expected to result in a distinct UV-Vis absorption profile. The core chromophore is the 1-indanone moiety, a bicyclic aromatic ketone. The electronic transitions of this core are significantly modulated by the presence of two hydroxyl (-OH) groups, which act as powerful electron-donating auxochromes, and a nitro (-NO2) group, a strong electron-withdrawing group. The collective electronic effects of these substituents on the aromatic ring are predicted to cause a significant bathochromic (red) shift in the absorption maxima compared to the parent 1-indanone.

Understanding the UV-Vis absorption maxima is a critical first step in the characterization of this molecule, offering a rapid, non-destructive method for preliminary identification and quantification.

Predicted UV-Vis Absorption Maxima

Based on the analysis of its structural components, we can predict the likely regions of maximum UV-Vis absorption for 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one.

  • π → π* Transitions: The extended conjugation of the benzene ring with the carbonyl group of the indanone, further influenced by the dihydroxy and nitro substituents, will give rise to intense π → π* transitions. For comparison, 1-indanone exhibits absorption bands around 245 nm and 290 nm. The presence of the electron-donating hydroxyl groups and the electron-withdrawing nitro group is expected to shift these bands to longer wavelengths, likely in the 300-400 nm range .

  • n → π* Transitions: The carbonyl group also allows for a lower energy n → π* transition. In simple aromatic ketones, this band is often observed as a weaker absorption at a longer wavelength than the primary π → π* bands. For our target molecule, this transition may be observed as a shoulder or a distinct band in the 400-500 nm region , potentially contributing to a colored appearance of the compound in solution.

The precise absorption maxima will be highly dependent on the solvent used due to solvatochromic effects. Polar solvents are likely to cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transitions.

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a detailed, self-validating protocol for the determination of the UV-Vis absorption maxima of a novel compound such as 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one.

Materials and Instrumentation
  • Analyte: 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (synthesized and purified)

  • Solvents: Spectroscopic grade methanol, ethanol, acetonitrile, and cyclohexane.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm.

  • Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Methodology
  • Solvent Selection and Blanking:

    • Begin by selecting a solvent in which the analyte is readily soluble and that is transparent in the expected absorption region. Methanol is a good starting point due to its polarity and UV transparency above 210 nm.

    • Fill a quartz cuvette with the chosen solvent to serve as the blank.

    • Place the blank cuvette in both the reference and sample holders of the spectrophotometer and run a baseline correction across the desired wavelength range (e.g., 200-800 nm).

  • Sample Preparation:

    • Prepare a stock solution of the analyte in the chosen solvent at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilution series to achieve concentrations in the range of 1-10 µg/mL. The optimal concentration will yield an absorbance maximum between 0.5 and 1.5 AU.

  • Spectral Acquisition:

    • Rinse a sample cuvette with the prepared sample solution and then fill it.

    • Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Scan the sample from 200 to 800 nm, ensuring a slow scan speed for better resolution of the peaks.

  • Data Analysis and Validation:

    • Identify the wavelengths of maximum absorbance (λmax).

    • To validate the results and assess solvatochromic effects, repeat the measurement in solvents of varying polarity (e.g., cyclohexane, acetonitrile, ethanol). Consistent results across multiple measurements and predictable solvatochromic shifts will enhance the trustworthiness of the data.

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation A Select Solvent & Prepare Blank D Baseline Correction with Blank A->D B Prepare Analyte Stock Solution C Create Dilution Series B->C E Scan Sample (200-800 nm) C->E D->E F Identify λmax E->F G Repeat in Different Solvents F->G H Analyze Solvatochromic Shifts G->H

Caption: Experimental workflow for UV-Vis analysis of a novel compound.

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted absorption maxima, a comparison with known compounds is invaluable.

CompoundStructureKey FeaturesReported/Expected λmax (nm)
1-Indanone 2,3-dihydro-1H-inden-1-oneParent aromatic ketone~245, ~290
5,6-Dimethoxy-1-indanone Indanone with two electron-donating groupsRed-shifted from 1-indanone
4-Nitrocatechol Dihydroxybenzene with an electron-withdrawing group~345
5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one (Target Compound)Combined effects of indanone, dihydroxy, and nitro groupsPredicted: 300-400 (π→π) and 400-500 (n→π)

This comparison highlights the expected significant bathochromic shift due to the combination of electron-donating and withdrawing groups on the indanone core.

Alternative Analytical Techniques for Unambiguous Identification

While UV-Vis spectroscopy is an excellent tool for preliminary analysis and quantification, it is not sufficient for the definitive identification of a novel compound. A multi-technique approach is essential for structural elucidation and confirmation.

analytical_comparison cluster_techniques Analytical Techniques Target 5,6-Dihydroxy-7-nitro- 2,3-dihydro-1H-inden-1-one UV_Vis UV-Vis Spectroscopy (Preliminary Identification, Quantification) Target->UV_Vis Provides HPLC_UV HPLC-UV (Purity, Quantification) Target->HPLC_UV Analyzed by LC_MS LC-MS (Molecular Weight, Fragmentation) Target->LC_MS Characterized by NMR NMR Spectroscopy (Definitive Structure) Target->NMR Elucidated by

Caption: Orthogonal analytical techniques for compound identification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is crucial for assessing the purity of the synthesized compound. The UV detector can be set to the predetermined λmax to achieve high sensitivity and selectivity for the target molecule in a mixture. It provides retention time as an additional identification parameter.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for determining the molecular weight of the novel compound, providing strong evidence for its elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For nitrated catechols, LC-MS is a powerful tool for identification.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the compound's connectivity and stereochemistry.

Conclusion

The identification of a novel compound such as 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one requires a systematic and multi-faceted analytical approach. UV-Vis spectroscopy serves as a valuable initial technique, with predicted absorption maxima in the 300-500 nm range due to the unique electronic properties of its substituents. However, for definitive characterization, a combination of chromatographic (HPLC) and spectroscopic (MS, NMR) methods is essential. This guide provides the foundational knowledge and experimental framework for researchers to confidently approach the analysis of this and other novel chemical entities.

References

  • The Ultraviolet Absorption Spectra of Certain Aryl Ketones, Principally Benzylacetones. ElectronicsAndBooks.
  • 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018. PubChem.
  • The Nitrite-Scavenging Properties of Catechol, Resorcinol, and Hydroquinone: A Comparative Study on Their Nitration and Nitrosation Reactions. PubMed.
  • Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. MDPI.
  • Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells. PubMed.
  • Synthesis of 1-indanones with a broad range of biological activity. PMC.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.